molecular formula C8H3ClF5N3 B2491732 3-[Chloro(difluoro)methyl]-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine CAS No. 477871-29-7

3-[Chloro(difluoro)methyl]-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B2491732
CAS No.: 477871-29-7
M. Wt: 271.58
InChI Key: VKJYSPAGHNGIGU-UHFFFAOYSA-N
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Description

3-[Chloro(difluoro)methyl]-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine (CAS: 477871-29-7) is a fluorinated heterocyclic compound with the molecular formula C₈H₃ClF₅N₃ and a molecular weight of 271.57 g/mol . Its structure features a triazolopyridine core substituted with a chloro(difluoro)methyl group at position 3 and a trifluoromethyl group at position 7. This compound is produced at high purity (≥97%) and is utilized in pharmaceutical research and development, particularly in drug discovery and quality control . The trifluoromethyl and chloro(difluoro)methyl groups enhance its metabolic stability and lipophilicity, making it a candidate for targeting enzymes or receptors sensitive to halogenated motifs .

Properties

IUPAC Name

3-[chloro(difluoro)methyl]-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF5N3/c9-7(10,11)6-16-15-5-4(8(12,13)14)2-1-3-17(5)6/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKJYSPAGHNGIGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NN=C2C(F)(F)Cl)C(=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF5N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of a suitable pyridine derivative with chloro(difluoro)methyl and trifluoromethyl reagents under controlled conditions . The reaction conditions often include the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[Chloro(difluoro)methyl]-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions typically involve controlled temperatures, pressures, and the use of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity : Research indicates that compounds with trifluoromethyl groups exhibit significant anticancer properties. For instance, derivatives of triazolo-pyridine have shown cytotoxic effects against various cancer cell lines. A study demonstrated that certain derivatives had IC50 values lower than traditional chemotherapeutics, indicating their potential as effective anticancer agents .

Antimicrobial Properties : The compound has been evaluated for its antimicrobial efficacy against a range of pathogens. In vitro studies revealed potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and certain fungal strains. These findings suggest its potential as a therapeutic agent in treating resistant infections.

Agrochemical Applications

Pesticidal Activity : The incorporation of trifluoromethyl groups in agrochemicals has been linked to enhanced insecticidal and fungicidal properties. Compounds similar to 3-[Chloro(difluoro)methyl]-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine have shown effectiveness against various agricultural pests and diseases. For example, some derivatives demonstrated significant antifungal activity against Botrytis cinerea and other plant pathogens at concentrations as low as 50 μg/ml .

Materials Science Applications

The unique properties of this compound also lend themselves to applications in materials science. Its fluorinated structure can improve the thermal stability and mechanical properties of polymers when used as an additive or modifier. This is particularly relevant in developing high-performance materials for industrial applications.

Table 1: Biological Activities of this compound

Activity TypeObserved EffectReference
AnticancerSignificant cytotoxicity (IC50 < standard drugs)
AntimicrobialEffective against MRSA and fungi
InsecticidalActivity against agricultural pests

Table 2: Synthesis Pathways for Derivatives

Compound NameSynthesis MethodologyYield (%)
Triazolo-Pyridine Derivative AMulti-step synthesis from ethyl trifluoroacetoacetate20.2–60.8
Triazolo-Pyridine Derivative BReaction with chlorinated intermediatesVaries

Case Study 1: Anticancer Efficacy

A study investigated the cytotoxic effects of various derivatives of triazolo-pyridine on cancer cell lines such as PC3 and A549. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced potency compared to non-fluorinated counterparts, suggesting a promising avenue for drug development in oncology .

Case Study 2: Antimicrobial Efficacy

In vitro tests assessed the antimicrobial properties of the compound against several pathogens. The results showed significant inhibition rates against MRSA and fungal strains like Candida albicans, indicating its potential for therapeutic use in combating resistant infections.

Mechanism of Action

The mechanism of action of 3-[Chloro(difluoro)methyl]-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

  • Halogenation Impact : The chloro(difluoro)methyl group in the target compound increases molecular weight and lipophilicity compared to the difluoromethyl analog (PWG) .
  • Positional Effects : Substitution at position 8 (trifluoromethyl) vs. 6 (trifluoromethyl) alters biological activity. For example, 8-chloro-6-CF₃ derivatives exhibit herbicidal effects, while 8-CF₃ analogs may prioritize receptor binding .
  • Aryl vs. Alkyl Groups : Aryl substituents (e.g., 4-chlorophenyl in ) enhance herbicidal activity, whereas alkyl/cyclopropyl groups (e.g., ) improve CNS penetration for neuroimaging.

Herbicidal Activity

  • The compound 8-chloro-3-(4-propylphenyl)-[1,2,4]triazolo[4,3-a]pyridine inhibits 50% of weeds at 37.5 g/ha, demonstrating higher potency than non-aryl-substituted analogs . In contrast, the target compound’s trifluoromethyl and chloro(difluoro)methyl groups may enhance environmental persistence but require evaluation for crop safety .

Neuroimaging (PET Ligands)

  • Derivatives like 3-(cyclopropylmethyl)-7-((4-(4-[11C]methoxyphenyl)piperidin-1-yl)methyl)-8-CF₃-[1,2,4]triazolo[4,3-a]pyridine show high binding affinity for metabotropic glutamate receptor 2 (mGluR2), critical for neuropsychiatric disorder imaging . The target compound’s chloro(difluoro)methyl group could modify blood-brain barrier permeability compared to cyclopropylmethyl analogs .

Antimalarial and Antimicrobial Potential

  • Sulfonamide derivatives (e.g., 3-(4-methoxybenzylthio)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridine) exhibit antimalarial activity, with IC₅₀ values in the nanomolar range . The target compound’s fluorinated groups may improve metabolic stability but could reduce solubility compared to sulfonamide analogs .

Biological Activity

The compound 3-[Chloro(difluoro)methyl]-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine is a derivative of the [1,2,4]triazolo[4,3-a]pyridine class, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and specific case studies highlighting its pharmacological effects.

Structural Overview

The molecular structure of this compound is characterized by the presence of a triazole ring fused to a pyridine moiety. The incorporation of halogenated groups such as chloro and trifluoromethyl enhances its lipophilicity and potential biological interactions.

Synthesis Methods

The synthesis of this compound typically involves:

  • Formation of the Triazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.
  • Halogenation : Introducing chloro and difluoromethyl groups through electrophilic substitution reactions.
  • Purification : Employing techniques such as recrystallization or chromatography to isolate the desired compound.

Antimicrobial Properties

Research indicates that derivatives of [1,2,4]triazolo[4,3-a]pyridine exhibit significant antimicrobial activity. For instance:

  • Antibacterial Activity : Studies show that these compounds inhibit the growth of various bacterial strains. The presence of halogen substituents has been linked to enhanced activity against Gram-positive bacteria .
  • Antifungal Activity : Compounds within this class have demonstrated efficacy against fungal pathogens, suggesting potential applications in treating fungal infections .

Anticancer Potential

Recent investigations reveal that triazolo-pyridine derivatives can act as inhibitors of key enzymes involved in cancer progression:

  • Inhibition of Indoleamine 2,3-dioxygenase (IDO) : This enzyme plays a role in tumor immune evasion. Compounds like this compound have shown promise in enhancing immune response against tumors .
  • Cytotoxicity Against Cancer Cell Lines : In vitro studies indicate that these compounds can induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .

Enzyme Inhibition

The compound also exhibits inhibitory effects on several enzymes:

  • Cytochrome P450 Inhibition : This class of compounds may interfere with drug metabolism pathways due to their structural similarity to known substrates of cytochrome P450 enzymes .
  • Adenosine Receptor Modulation : Some derivatives have been identified as antagonists at adenosine receptors, which could be beneficial in treating conditions like asthma and other inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by its structural components:

SubstituentEffect on Activity
ChloroEnhances antibacterial properties
DifluoromethylIncreases lipophilicity and enzyme binding affinity
TrifluoromethylImproves overall potency against cancer cell lines

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial properties of various triazolo[4,3-a]pyridine derivatives against clinical isolates. The results indicated a significant reduction in bacterial growth rates when treated with compounds containing trifluoromethyl groups .
  • Cancer Cell Line Testing : In vitro assays demonstrated that the compound effectively reduced cell viability in breast cancer cell lines by over 50% at concentrations as low as 10 µM after 48 hours of exposure .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 3-[Chloro(difluoro)methyl]-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine?

  • Methodological Answer : Synthesis optimization requires precise control of reaction conditions. For example, reductive amination (e.g., using NaBH₃CN or NaBH(OAc)₃) is critical for introducing substituents like chloro(difluoro)methyl groups, as seen in analogous triazolopyridine syntheses . Temperature (room temperature to 60°C), solvent selection (e.g., ethanol or dichloromethane), and stoichiometric ratios (e.g., 1:1.1 molar ratio of precursor to reagent) significantly impact yield. Purity can be enhanced via column chromatography or recrystallization from methanol, as demonstrated in oxidative ring-closure procedures .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • LC-MS : Used to confirm molecular weight (e.g., m/z 452.1 [M+H]+) and monitor reaction progress .
  • NMR Spectroscopy : Critical for structural elucidation. 1H^{1}\text{H} and 13C^{13}\text{C} NMR (e.g., δ 9.16 ppm for aromatic protons) resolve substituent positions and confirm regioselectivity .
  • Elemental Analysis : Validates purity (>95%) by comparing calculated vs. observed C/H/N/S percentages .
  • X-ray Crystallography : Resolves crystal packing and stereochemistry, as seen in related imidazo[1,2-a]pyridine derivatives .

Q. How should stability and storage conditions be managed for this compound?

  • Methodological Answer : Stability studies indicate that airtight containers under inert gas (N₂/Ar) prevent degradation. Store at -20°C in dark, dry environments to avoid hydrolysis of trifluoromethyl or chloro groups. Electrostatic charge buildup must be mitigated during handling .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for structural confirmation?

  • Methodological Answer : Contradictions in splitting patterns (e.g., overlapping signals in aromatic regions) may arise from dynamic processes or impurities. Strategies include:

  • Variable Temperature (VT) NMR : Identifies conformational changes by analyzing signal coalescence at elevated temperatures.
  • 2D NMR (COSY, HSQC) : Maps proton-proton correlations and carbon-proton connectivity, as applied to triazolopyridine analogs .
  • High-Resolution Mass Spectrometry (HRMS) : Differentiates isobaric impurities (e.g., regioisomers) .

Q. What experimental designs are suitable for evaluating structure-activity relationships (SAR) in pharmacological studies?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., replacing trifluoromethyl with cyano or methyl groups) to assess electronic effects on target binding .
  • Biological Assays : Use enzyme inhibition assays (e.g., kinase or receptor binding) with IC₅₀ determination. For example, triazolopyridines with piperazine substituents showed enhanced metabotropic glutamate receptor modulation .
  • Computational Docking : Pair with MD simulations to predict binding modes, leveraging crystallographic data from related compounds .

Q. How can in silico modeling address gaps in understanding the compound’s mechanism of action?

  • Methodological Answer :

  • Pharmacophore Modeling : Identifies critical interaction sites (e.g., hydrogen bonding with triazole nitrogen) using tools like Schrödinger’s Phase .
  • ADMET Prediction : Software like SwissADME forecasts bioavailability and metabolic stability, guiding lead optimization .
  • QSAR Studies : Correlates substituent properties (e.g., logP, polar surface area) with activity data from analogs .

Q. What strategies mitigate synthetic challenges in introducing halogenated substituents?

  • Methodological Answer :

  • Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield reactive sites during halogenation .
  • Metal-Free Conditions : Oxidative ring closure with NaOCl avoids side reactions from metal catalysts .
  • Microwave-Assisted Synthesis : Reduces reaction times (e.g., from 24h to 1h) and improves yields in halogenation steps .

Data Contradiction & Validation

Q. How to reconcile discrepancies between computational predictions and experimental biological activity?

  • Methodological Answer :

  • Free Energy Perturbation (FEP) : Refines docking scores by simulating ligand-protein interactions at atomic resolution .
  • SPR (Surface Plasmon Resonance) : Measures binding kinetics (kₐ, kₑ) to validate predicted affinities .
  • Crystallographic Validation : Co-crystallization with target proteins (e.g., kinases) resolves binding pose inaccuracies .

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